molecular formula C5H14ClNO B2895848 (S)-4-Methoxybutan-2-amine hydrochloride CAS No. 1380094-24-5

(S)-4-Methoxybutan-2-amine hydrochloride

Cat. No.: B2895848
CAS No.: 1380094-24-5
M. Wt: 139.62
InChI Key: LAUQKFDITNPVCD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methoxybutan-2-amine hydrochloride is a chiral amine compound with a methoxy group attached to the butane chain

Scientific Research Applications

(S)-4-Methoxybutan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application of “(S)-4-Methoxybutan-2-amine hydrochloride”. For instance, if it’s used as a drug, the mechanism would depend on the biological target .

Future Directions

The future directions for “(S)-4-Methoxybutan-2-amine hydrochloride” would depend on its applications. For instance, if it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxybutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-4-Methoxybutan-2-ol.

    Amination: The hydroxyl group is converted to an amine group through a series of reactions, often involving reagents such as ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybutanoic acid or 4-methoxybutanal.

    Reduction: Formation of 4-methoxybutylamine.

    Substitution: Formation of various substituted butan-2-amines depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methoxybutan-2-amine hydrochloride: The enantiomer of (S)-4-Methoxybutan-2-amine hydrochloride, with similar chemical properties but different biological activity.

    4-Methoxybutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

    4-Methoxybutanoic acid: An oxidized derivative with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or other related compounds. This makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUQKFDITNPVCD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380094-24-5
Record name (2S)-4-methoxybutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.